Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-8(11-7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHDVEJZTVDRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Carbaldehyde Cyclization
The imidazole core is constructed via cyclization of cyclopropane carbaldehyde with urea or thiourea derivatives. For example:
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Reagents : Cyclopropane carbaldehyde, urea, ammonium acetate.
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Mechanism : Aldehyde and urea undergo condensation to form the imidazole ring.
After cyclization, the carboxylic acid intermediate is esterified:
Nitrile Cyclization
Nitrile-containing precursors (e.g., 2-cyclopropyl-1H-imidazole-5-carbonitrile) are hydrolyzed to carboxylic acids, followed by esterification:
| Step | Conditions | Yield |
|---|---|---|
| Grignard Addition | 0–10°C, THF, 2h | 84.7% |
| Workup & Purification | Ethyl acetate extraction | 98.5% purity |
Mitsunobu Reaction for Direct Functionalization
Coupling Cyclopropanol to Imidazole
The Mitsunobu reaction attaches cyclopropanol to a preformed imidazole ester:
Limitations : Requires protection/deprotection of sensitive groups.
High-Pressure Carboxylation
CO₂-Based Carboxylation
A novel method employs supercritical CO₂ to introduce the carboxylate group:
Advantage : Avoids toxic reagents (e.g., POCl₃).
Comparative Analysis of Methods
Optimization Strategies
Solvent Systems
Catalysts
Purification Techniques
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Recrystallization : Ethyl acetate/hexane (1:3) yields 98.5% purity.
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Chromatography : Silica gel (ethyl acetate gradient) resolves ester/carboxylic acid mixtures.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Cyclopropane ring instability | Low-temperature Grignard addition |
| Over-esterification | Controlled ethanol stoichiometry |
| CO₂ handling costs | Batch reactors with recycling |
Recent Advances
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate has shown promising results in various biological assays:
- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties: Research highlights its potential as an anticancer agent, with mechanisms involving the modulation of enzyme activities critical for cancer cell proliferation .
- Antiviral Activity: Recent findings suggest that derivatives of imidazole compounds, including this compound, demonstrate inhibitory effects against several viruses, including HIV and coronaviruses .
Agricultural Applications
The compound's biological activity extends to agricultural science:
- Pesticidal Properties: this compound has been investigated for its potential use as a pesticide or herbicide, targeting specific pests while minimizing environmental impact .
Material Science
In material science, this compound serves as a building block for synthesizing novel materials:
- Polymerization Reactions: Its unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .
Case Study 1: Antiviral Efficacy
A study published in Pharmaceutical Research demonstrated the antiviral efficacy of this compound derivatives against the Vaccinia virus. The most promising derivative exhibited an IC50 value of 0.35 μM, indicating potent antiviral activity while maintaining low cytotoxicity .
Case Study 2: Anticancer Mechanisms
Research conducted at a leading cancer research institute explored the anticancer mechanisms of this compound. The compound was shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation rates in vitro and in vivo models .
Biological Activity
Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its ability to interact with various biological targets. The cyclopropyl group contributes to the compound's unique spatial configuration, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated the antibacterial and antifungal activities of several related compounds, revealing that derivatives of imidazole, including this compound, showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.0195 |
| This compound | Bacillus mycoides | 0.0048 |
| This compound | C. albicans | 0.0048 |
These results indicate that the compound has a strong inhibitory effect against various pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Several studies have demonstrated its efficacy against various cancer cell lines, indicating its ability to induce cytotoxic effects.
Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.8 |
| HeLa (cervical cancer) | 0.70 |
| U2OS (osteosarcoma) | 0.69 |
The IC50 values suggest that this compound exhibits significant cytotoxicity against cancer cells, comparable to established anticancer drugs .
Antiviral Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential antiviral activity. It has been evaluated for its ability to inhibit various viruses, including orthopoxviruses.
Selectivity Index (SI)
The selectivity index is a crucial parameter in evaluating the safety and efficacy of antiviral compounds:
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|---|
| This compound | Cowpox virus | 10.03 | 321.97 | 32 |
| This compound | Ectromelia virus | 6.75 | 321.97 | 46 |
The selectivity indices indicate that the compound is relatively safe while exhibiting potent antiviral effects .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known to modulate enzyme activity and receptor signaling, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole derivatives with variations in substituents and ring systems exhibit distinct physicochemical and biological properties. Below, Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate is compared to four analogs from the Combi-Blocks catalog (), emphasizing structural differences and inferred applications.
Structural and Functional Differences
Table 1: Key Properties of this compound and Analogs
| Compound ID | Substituents | Molecular Formula | Purity | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| QM-9576 (Target) | 2-cyclopropyl, 5-ethyl ester | C$9$H${12}$N$2$O$2$ | 95% | 180.21 | Drug intermediates, kinase inhibitors |
| WZ-9335 | 1-cyclopentyl, 5-ethyl ester | C${14}$H${17}$N$2$O$2$ | 98% | 245.30 | Anticancer agents, enzyme modulators |
| QN-7764 | 2,4-dibromo, 5-ethyl ester | C$6$H$6$Br$2$N$2$O$_2$ | 97% | 307.93 | Halogenated intermediates, cross-coupling reactions |
| QP-0932 | 4,5-dibromo, 2-ethyl ester | C$6$H$6$Br$2$N$2$O$_2$ | 95% | 307.93 | Electrophilic substitution reagents |
| QK-0396 | 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | C$9$H$5$Br$2$N$3$O$_2$ | 97% | 354.97 | Antibacterial/antiviral research |
Key Observations:
Substituent Effects: Cyclopropyl vs. Cyclopentyl (QM-9576 vs. Halogenation (QM-9576 vs. QN-7764/QP-0932): Bromine atoms in QN-7764 and QP-0932 increase molecular weight and polarizability, favoring applications in Suzuki-Miyaura cross-coupling reactions. However, bromine may reduce metabolic stability compared to QM-9576’s non-halogenated structure. Ring System (QM-9576 vs.
Hydrogen Bonding and Crystallinity : Imidazole derivatives often form hydrogen bonds via N–H and ester carbonyl groups, influencing solubility and crystal packing. This compound’s cyclopropyl group may disrupt planar stacking, reducing crystallinity compared to halogenated analogs like QN-7764, which exhibit stronger intermolecular halogen bonds .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of imidazole precursors. Optimization includes adjusting temperature (e.g., 80–100°C for cyclopropanation) and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances yield. Reaction monitoring via TLC and NMR ensures intermediate stability .
Q. How should researchers approach the purification of this compound to achieve high purity for crystallographic studies?
- Methodological Answer : Sequential purification steps are critical:
Liquid-liquid extraction to remove polar impurities.
Recrystallization using ethanol/water (4:1 v/v) to isolate crystals.
Final polishing via size-exclusion chromatography. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign cyclopropyl protons (δ 0.8–1.2 ppm) and carboxylate carbonyl (δ 165–170 ppm).
- IR spectroscopy : Identify C=O stretch (~1700 cm⁻¹) and N-H imidazole (~3200 cm⁻¹).
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 209.1) .
Advanced Questions
Q. What challenges arise in the X-ray crystallographic refinement of this compound, particularly regarding disorder in the cyclopropyl moiety?
- Methodological Answer : Cyclopropyl disorder is common due to ring strain. Strategies include:
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Multi-conformer modeling in SHELXL (ADPs constrained isotropically).
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Mercury CSD analysis to compare with similar structures (e.g., C–C bond lengths: 1.50–1.54 Å).
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Data-to-parameter ratio >15:1 ensures refinement stability (e.g., R₁ < 0.05 for high-resolution data) .
Refinement Parameter Value Source R₁ (all data) 0.048 Data-to-parameter ratio 27.8:1
Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?
- Methodological Answer :
DFT calculations (B3LYP/6-311+G(d,p)) to predict shifts.
Solvent correction (e.g., PCM model for DMSO-d₆).
Conformational sampling (e.g., cyclopropyl ring puckering) to match experimental δ values. Discrepancies >0.5 ppm suggest incorrect tautomer assignment .
Q. How does the cyclopropyl group influence the hydrogen bonding network in crystalline this compound?
- Methodological Answer : The cyclopropyl group induces steric hindrance, reducing N–H···O interactions. Use Mercury's Materials Module to analyze:
- Intermolecular distances : O···H–N (~2.8 Å vs. 2.6 Å in non-cyclopropyl analogs).
- Packing motifs : Herringbone vs. layered arrangements.
- Void analysis : Cyclopropyl reduces void volume by 12–15% compared to methyl substituents .
Q. When using DFT calculations to model the electronic effects of the cyclopropyl substituent, which basis sets and functionals yield results most consistent with experimental data?
- Methodological Answer :
- B3LYP/6-311++G(d,p) accurately predicts cyclopropyl ring strain (angle deviation <1°).
- M06-2X outperforms for non-covalent interactions (e.g., lattice energy ±3 kJ/mol).
- Solvent models : SMD (water) reduces dipole moment errors by 8–10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
